Methyl 2-(2,6-dimethoxyphenyl)acetate
Overview
Description
Methyl 2-(2,6-dimethoxyphenyl)acetate is a chemical compound with the molecular formula C11H14O4 and a molecular weight of 210.23 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of Methyl 2-(2,6-dimethoxyphenyl)acetate consists of a methyl ester group attached to a phenyl ring, which is substituted with two methoxy groups .Chemical Reactions Analysis
While specific chemical reactions involving Methyl 2-(2,6-dimethoxyphenyl)acetate are not available, a related compound, Bis(2,6-dimethoxyphenyl)methanol, has been studied. It was found to react in various organic solvents in the presence of an acid to give different products .Physical And Chemical Properties Analysis
Methyl 2-(2,6-dimethoxyphenyl)acetate is a solid substance at room temperature . It has a molecular weight of 210.23 .Scientific Research Applications
1. Synthesis and Crystal Structure of a Depside Derivative
- Application Summary: A depside derivative, which is a compound comprised of two or more aromatic rings bound by a phenolic oxygen-ester linkage, was synthesized . This compound is similar to “Methyl 2-(2,6-dimethoxyphenyl)acetate” and has been studied for its potential applications.
- Methods of Application: The compound was synthesized through a facile approach in high yields. Its structure was confirmed by 1H NMR, 13C NMR, ESI mass spectra, elemental analyses, and X-ray single crystal diffraction study .
- Results or Outcomes: The crystal structure analysis revealed that the compound crystallized in the monoclinic, space group P21/c with specific unit cell parameters .
2. Synthesis and Crystal Structure of Methyl 2- (2- ( (tert-butoxycarbonyl)amino)phenyl)-2- (4-oxo-4H-chromen-3-yl)acetate
- Application Summary: This compound, which shares some structural similarities with “Methyl 2-(2,6-dimethoxyphenyl)acetate”, was synthesized and its crystal structure was studied .
- Methods of Application: The synthesis and crystal structure of the compound were studied, but the specific methods of synthesis and analysis were not detailed in the available information .
- Results or Outcomes: The compound was found to have a monoclinic crystal structure with specific unit cell parameters .
3. Synthesis and Crystal Structure of a Depside Derivative 2-(2-Methoxy-2
- Application Summary: A depside derivative, which is a compound comprised of two or more aromatic rings bound by a phenolic oxygen-ester linkage, was synthesized . This compound is similar to “Methyl 2-(2,6-dimethoxyphenyl)acetate” and has been studied for its potential applications.
- Methods of Application: The compound was synthesized through a facile approach in high yields. Its structure was confirmed by 1H NMR, 13C NMR, ESI mass spectra, elemental analyses, and X-ray single crystal diffraction study .
- Results or Outcomes: The crystal structure analysis revealed that the compound crystallized in the monoclinic, space group P21/c with specific unit cell parameters .
4. Synthesis and Crystal Structure of a Depside Derivative 2-(2-Methoxy-2
- Application Summary: A depside derivative, which is a compound comprised of two or more aromatic rings bound by a phenolic oxygen-ester linkage, was synthesized . This compound is similar to “Methyl 2-(2,6-dimethoxyphenyl)acetate” and has been studied for its potential applications.
- Methods of Application: The compound was synthesized through a facile approach in high yields. Its structure was confirmed by 1H NMR, 13C NMR, ESI mass spectra, elemental analyses and X-ray single crystal diffraction study .
- Results or Outcomes: The crystal structure analysis revealed that the compound crystallized in the monoclinic, space group P21/c with specific unit cell parameters .
Safety And Hazards
properties
IUPAC Name |
methyl 2-(2,6-dimethoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-9-5-4-6-10(14-2)8(9)7-11(12)15-3/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKNYVDHXZQZKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298107 | |
Record name | Methyl 2,6-dimethoxybenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,6-dimethoxyphenyl)acetate | |
CAS RN |
55954-26-2 | |
Record name | Methyl 2,6-dimethoxybenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55954-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,6-dimethoxybenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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